Renzapride - 112727-80-7

Renzapride

Catalog Number: EVT-372401
CAS Number: 112727-80-7
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Renzapride, a novel drug under clinical development, has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS) and diabetic gastroparesis. The compound exhibits a dual mechanism of action, functioning as both a 5-hydroxytryptamine type 4 (5-HT4) receptor agonist and a 5-HT3 receptor antagonist, which contributes to its prokinetic properties5.

Applications in Various Fields

Gastrointestinal Disorders

Renzapride has been extensively studied for its effects on gastrointestinal motility. In patients with constipation-predominant IBS, renzapride demonstrated a dose-related acceleration of colonic transit, particularly in the ascending colon, which correlated with improvements in bowel function1. Similarly, in diabetic patients with gastroparesis, renzapride reduced the lag phase of solid gastric emptying, suggesting its utility in treating delayed gastric emptying associated with diabetes2. The drug's prokinetic properties were further supported by studies showing its ability to evoke peristalsis in the guinea-pig ileum, indicating its potential for treating various motility disorders4.

Pharmacokinetics and Safety

The pharmacokinetic profile of renzapride reveals linear kinetics with a mean plasma half-life of approximately 10 hours, suggesting a once-daily dosing regimen could be effective1. Importantly, renzapride does not significantly inhibit major cytochrome P450 drug-metabolizing enzymes, reducing the likelihood of drug-drug interactions8. In terms of safety, renzapride has been shown not to prolong cardiac action potentials, indicating a low risk for cardiac arrhythmias at therapeutic doses9.

Potential Non-Gastrointestinal Applications

While the primary focus of renzapride research has been on gastrointestinal applications, there is evidence to suggest that it may have effects beyond this system. For instance, renin, which shares a similar nomenclature but is distinct in function, has been shown to stimulate prostaglandin production independently of angiotensin II formation6. Although this study does not directly involve renzapride, it highlights the complexity of the systems that drugs like renzapride may interact with, warranting further investigation into potential off-target effects or additional therapeutic uses.

Source and Classification

Renzapride was initially developed by Alizyme Therapeutics Ltd in the United Kingdom, which later transferred rights to EndoLogic LLC and subsequently to Atlantic Healthcare plc. The compound is recognized for its potential in treating conditions associated with gastrointestinal motility issues, such as systemic scleroderma and cystic fibrosis, where no approved therapies currently exist .

Synthesis Analysis

The synthesis of renzapride can be achieved through a "one pot" method that directly combines an amine with an acid, eliminating the need for protecting groups during the reaction. This process involves several key steps:

  1. Formation of Acid Chloride: An acid is converted into an acid chloride using activating agents like thionyl chloride or oxalyl chloride in solvents such as dichloromethane or tetrahydrofuran. The reaction typically achieves over 80% conversion of the acid to its chloride form.
  2. Coupling Reaction: The acid chloride is then coupled with an amine in a solvent like toluene, often at room temperature or slightly elevated temperatures (up to 50°C). This step can be optimized by adjusting solvent choice and reagent addition order to increase yield.
  3. Isolation and Purification: The final product can be isolated through filtration, and further purification may involve drying processes to obtain specific crystalline forms, such as Form II of renzapride hydrochloride hydrate, which exhibits enhanced properties for therapeutic use .
Molecular Structure Analysis

The molecular formula of renzapride is C16H22ClN3O2C_{16}H_{22}ClN_{3}O_{2}, with a molar mass of approximately 323.82 g/mol. The structure features a piperazine ring, which is characteristic of many prokinetic agents, along with a substituted phenyl group that contributes to its receptor binding properties. The compound exists in various crystalline forms, with Form II being noted for its improved thermal stability and solubility characteristics .

Chemical Reactions Analysis

Renzapride undergoes several chemical reactions relevant to its pharmacological activity:

  • Metabolism: In vivo studies have shown that renzapride is metabolized into several metabolites, including renzapride N-oxide. The metabolic pathways involve microsomal enzymes and can be quantified using high-performance liquid chromatography (HPLC).
  • Receptor Binding: Renzapride interacts with serotonin receptors, leading to various physiological effects such as enhanced gastrointestinal motility and reduced nausea. These interactions are critical for its efficacy as a prokinetic agent .
Mechanism of Action

Renzapride's mechanism of action primarily involves its dual activity on serotonin receptors:

Physical and Chemical Properties Analysis

Renzapride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar organic solvents like ethanol and tetrahydrofuran but has limited solubility in water.
  • Stability: Different polymorphs of renzapride show varying degrees of thermal stability; Form II is particularly noted for its improved stability compared to other forms.
  • Melting Point: The melting point can vary based on the crystalline form but typically falls within a range conducive to pharmaceutical formulation .
Applications

Renzapride has been investigated for various clinical applications:

  • Gastrointestinal Disorders: It has shown promise in treating conditions like constipation-predominant irritable bowel syndrome (IBS-C) and diabetic gastroparesis by improving gastric emptying times and bowel movement frequency.
  • Clinical Trials: Phase II trials have demonstrated significant efficacy in symptom relief compared to placebo, supporting its potential use in managing chronic gastrointestinal conditions where traditional therapies are ineffective .
Introduction to Renzapride and Irritable Bowel Syndrome (IBS)

Pathophysiology of IBS and Serotonergic Dysregulation

Irritable Bowel Syndrome (IBS) represents a complex functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits. The underlying pathophysiology involves intricate interactions between visceral hypersensitivity, altered gut motility, low-grade mucosal inflammation, and dysregulation of the brain-gut axis. Central to these mechanisms is serotonergic signaling dysfunction, particularly involving the enterochromaffin cells that produce approximately 95% of the body's serotonin (5-hydroxytryptamine, 5-HT). In healthy individuals, 5-HT regulates gastrointestinal secretion, motility, and sensation through receptor-mediated signaling. However, IBS patients demonstrate significant abnormalities in serotonin signaling pathways, including:

  • Altered serotonin release: Enhanced postprandial 5-HT release in constipation-predominant IBS (IBS-C) and reduced release in diarrhea-predominant variants [2] [8]
  • Receptor expression imbalances: Abnormal density and distribution of 5-HT receptor subtypes throughout the enteric nervous system [1]
  • Transporter dysfunction: Reduced serotonin reuptake transporter (SERT) expression leading to prolonged serotonin exposure in the synaptic cleft [2]

Table: Serotonin Receptor Subtypes in Gastrointestinal Function

Receptor SubtypePrimary LocationPhysiological RoleIBS Pathophysiology
5-HT₃Enteric neurons, vagal afferentsNociception, secretion reflex modulationVisceral hypersensitivity, accelerated transit
5-HT₄Gastrointestinal smooth muscle, myenteric neuronsPropulsive peristalsis, chloride secretionDelayed transit, reduced motility
5-HT₂BSmooth muscle, interstitial cells of CajalSmooth muscle contraction coordinationDysregulated contractile patterns

The serotonergic dysregulation in IBS creates a pathophysiological environment where modulation of specific 5-HT receptors presents a rational therapeutic approach, particularly for normalizing gut motility and reducing visceral pain perception [1] [2] [5].

Rationale for 5-HT Receptor Modulation in Gastrointestinal Disorders

Pharmacological targeting of serotonin receptors represents a scientifically validated strategy for managing IBS symptoms, with receptor selection determining physiological outcomes:

  • 5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on cholinergic interneurons enhances acetylcholine release, stimulating propulsive peristalsis. This accelerates gastrointestinal transit, particularly in the colon, making it relevant for constipation-predominant conditions [1] [5]. Additionally, 5-HT₄ agonism triggers chloride and water secretion into the intestinal lumen, softening stool consistency [5]. Earlier 5-HT₄ agonists like cisapride demonstrated efficacy but were withdrawn due to cardiac safety concerns related to hERG potassium channel blockade [6] [9].

  • 5-HT₃ Receptor Antagonism: Blocking 5-HT₃ receptors on spinal and vagal afferent pathways reduces visceral pain signaling and nausea perception. This provides symptomatic relief from abdominal discomfort and hypersensitivity [1] [5]. However, pure 5-HT₃ antagonists like alosetron can overcorrect to severe constipation due to unopposed inhibition of motility.

The multitarget approach of simultaneous 5-HT₄ agonism and 5-HT₃ antagonism theoretically offers complementary benefits: promoting motility while reducing pain and hypersensitivity. This dual mechanism addresses both motor and sensory abnormalities in IBS, potentially overcoming limitations of single-target agents [5] [6].

Table: Comparative Pharmacology of Serotonergic Gastrointestinal Agents

Pharmacological AgentPrimary MechanismTherapeutic ApplicationKey Limitations
AlosetronSelective 5-HT₃ antagonismDiarrhea-predominant IBSIschemic colitis, severe constipation
TegaserodPartial 5-HT₄ agonismConstipation-predominant IBSCardiovascular safety concerns
PrucaloprideHigh-affinity 5-HT₄ agonismChronic constipationLimited effects on abdominal pain
Renzapride5-HT₄ agonism + 5-HT₃ antagonismConstipation-predominant IBSLimited efficacy in some trials

Renzapride as a Multitarget Serotonergic Agent: Historical Development and Clinical Relevance

Pharmacological Profile and Receptor Binding Kinetics

Renzapride (chemical name: 4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide) is a substituted benzamide derivative developed as a novel gastrointestinal prokinetic agent. Its molecular formula is C₁₆H₂₂ClN₃O₂ with a molecular weight of 323.82 g/mol [3] [7]. Radioligand binding studies demonstrate renzapride's unique polypharmacology:

  • High-affinity 5-HT₄ agonism: Ki = 477 nM at guinea pig ileum receptors, acting as a full agonist [1] [8]
  • Potent 5-HT₃ antagonism: Ki = 17 nM at human recombinant receptors [1] [8]
  • Secondary receptor interactions: Moderate 5-HT₂B antagonism (Ki = 1,090 nM) with minor affinity for 5-HT₂A and 5-HT₂C receptors [1] [3]

Unlike earlier benzamides like metoclopramide, renzapride exhibits negligible dopamine D₂ receptor affinity, minimizing extrapyramidal side effects [8]. Crucially, comprehensive cardiac safety assessments confirmed no significant hERG potassium channel blockade at therapeutic concentrations, differentiating it from cisapride [3] [9].

Metabolic Characteristics and Drug Interaction Profile

Renzapride undergoes limited hepatic metabolism primarily to renzapride N-oxide via flavin-containing monooxygenases, not cytochrome P450 enzymes. In vitro studies using human liver microsomes demonstrate:

  • Negligible inhibition of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) at therapeutic concentrations [1] [8]
  • Low plasma protein binding (<20%), suggesting minimal displacement interactions [7]
  • Renal excretion as the primary elimination pathway [7]

These metabolic properties confer a favorable drug-drug interaction profile compared to serotonergic agents metabolized through CYP pathways [1] [8].

Clinical Efficacy in Gastrointestinal Motility Disorders

Phase II studies established renzapride's physiological effects on gut motility:

  • Accelerated gastric emptying by 21-37% in diabetic gastroparesis patients (p<0.01) [3] [9]
  • Reduced oro-cecal transit time by up to 62% (5 mg dose) in healthy volunteers [7]
  • Dose-dependent acceleration of colonic transit in IBS-C patients (p=0.016 vs placebo) [3] [6]

Phase III clinical trials specifically evaluated renzapride in large IBS-C cohorts:

  • A 12-week trial (n=510) showed significant improvement in stool consistency (p<0.005) and bowel movement frequency versus placebo, with greater efficacy in females (61% responder rate at 4mg vs 49% placebo) [3] [6]
  • A pivotal trial (n=1,798 females) demonstrated statistically superior monthly relief rates for renzapride 2mg twice daily (33.2%) and 4mg once daily (29.8%) versus placebo (24.3%) (p=0.004 and p=0.027, respectively) [3] [9]

Table: Phase III Clinical Trial Outcomes of Renzapride in IBS-C

Trial ParameterGeorge et al. (2008)Lembo et al. (2010)
Population510 IBS-C patients (Rome II)1,798 female IBS-C patients
Dosing Regimens1mg, 2mg, 4mg once daily2mg twice daily, 4mg once daily
Treatment Duration12 weeks12 weeks
Primary Endpoint (vs placebo)56% vs 49% responder rate (4mg)33.2% vs 24.3% (2mg bd)
Key Secondary OutcomesImproved stool consistency (p<0.005), bowel movement frequencyImproved bloating, abdominal distension, quality of life
Gender-Specific Effects61% responder rate in females (4mg)Female-only population

The clinical development trajectory reflects shifting regulatory perspectives on IBS endpoints, with earlier studies focusing on physiological motility parameters and later trials emphasizing composite symptom relief [3] [6] [9]. While meta-analyses have questioned renzapride's statistical superiority over placebo in some endpoints, consistent prokinetic effects and symptomatic benefits in responder populations support its potential therapeutic role [2] [4]. Current development by Ambrose Healthcare specifically targets gastrointestinal dysmotility in cystic fibrosis patients, representing a novel application beyond IBS [3] [9].

Properties

CAS Number

112727-80-7

Product Name

Renzapride

IUPAC Name

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1

InChI Key

GZSKEXSLDPEFPT-YGRLFVJLSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Synonyms

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.